2-(1,3-BENZOTHIAZOL-2-YL)-4-[(CYCLOHEXYLIMINO)METHYL]-5-PROPYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-4-[(CYCLOHEXYLIMINO)METHYL]-5-PROPYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(CYCLOHEXYLIMINO)METHYL]-5-PROPYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the formation of the pyrazolone structure. Key reagents include cyclohexylamine, propyl bromide, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YL)-4-[(CYCLOHEXYLIMINO)METHYL]-5-PROPYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzothiazole ring allows for substitution reactions, where different functional groups can be introduced
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the benzothiazole ring .
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YL)-4-[(CYCLOHEXYLIMINO)METHYL]-5-PROPYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(CYCLOHEXYLIMINO)METHYL]-5-PROPYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. The benzothiazole ring can bind to various enzymes and proteins, altering their activity and leading to the compound’s observed effects. Pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-BENZOTHIAZOL-2-YL)-3-(5-METHYL-2-FURYL)ACRYLONITRILE
- 5-(1,3-BENZOTHIAZOL-2-YL)-SUBSTITUTED SPIRO[INDOLINE-2,3′-NAPHTHOPYRANS]
- 2-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-3-(3-NITROPHENYL)ACRYLONITRILE
Uniqueness
What sets 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(CYCLOHEXYLIMINO)METHYL]-5-PROPYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE apart is its unique combination of a benzothiazole ring and a pyrazolone structure.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-(cyclohexyliminomethyl)-5-propyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c1-2-8-16-15(13-21-14-9-4-3-5-10-14)19(25)24(23-16)20-22-17-11-6-7-12-18(17)26-20/h6-7,11-14,23H,2-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPGUMLYBSNAKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C=NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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